Triacontane, 5-methyl
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Overview
Description
Triacontane, 5-methyl: is a long-chain hydrocarbon with the molecular formula C₃₁H₆₄ . It is a derivative of triacontane, where a methyl group is attached to the fifth carbon atom in the chain. This compound is part of the alkane family, characterized by single bonds between carbon atoms and a saturated hydrocarbon structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of triacontane, 5-methyl, typically involves the alkylation of triacontane. This process can be achieved through the Friedel-Crafts alkylation reaction, where triacontane reacts with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the complete substitution of the hydrogen atom with a methyl group .
Industrial Production Methods: : Industrial production of this compound, may involve the catalytic hydrogenation of long-chain fatty acids or esters derived from natural sources. This method ensures a high yield of the desired product with minimal by-products. The process is typically carried out in large reactors under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Triacontane, 5-methyl, can undergo oxidation reactions to form alcohols, aldehydes, and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound, into shorter-chain hydrocarbons. Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) is commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium (Pd) catalyst
Substitution: Chlorine gas (Cl₂), bromine (Br₂), UV light
Major Products
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Shorter-chain hydrocarbons
Substitution: Halogenated alkanes
Scientific Research Applications
Chemistry: : Triacontane, 5-methyl, is used as a reference standard in gas chromatography for the analysis of long-chain hydrocarbons. Its well-defined structure and properties make it an ideal compound for calibration purposes .
Biology: : In biological research, this compound, is studied for its role in the formation of biological membranes and its impact on membrane fluidity and permeability .
Industry: : In the industrial sector, this compound, is utilized as a lubricant and anti-corrosion agent. Its long hydrocarbon chain provides excellent lubrication properties, reducing friction and wear in mechanical systems .
Mechanism of Action
The mechanism of action of triacontane, 5-methyl, primarily involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
Triacontane (C₃₀H₆₂): A straight-chain alkane with 30 carbon atoms.
Hentriacontane (C₃₁H₆₄): A straight-chain alkane with 31 carbon atoms.
Dotriacontane (C₃₂H₆₆): A straight-chain alkane with 32 carbon atoms.
Uniqueness: : Triacontane, 5-methyl, is unique due to the presence of a methyl group at the fifth carbon position. This structural modification alters its physical and chemical properties, making it distinct from other long-chain alkanes. The methyl group can influence the compound’s reactivity, solubility, and interaction with other molecules .
Properties
CAS No. |
85688-19-3 |
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Molecular Formula |
C31H64 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
5-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-30-31(3)29-7-5-2/h31H,4-30H2,1-3H3 |
InChI Key |
ISOFMGGSUGTXSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC |
Origin of Product |
United States |
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